2,5-Dibromobenzaldehyde CAS number 74553-29-0
2,5-Dibromobenzaldehyde CAS number 74553-29-0
An In-Depth Technical Guide to 2,5-Dibromobenzaldehyde (CAS: 74553-29-0) for Advanced Synthesis and Drug Discovery
Abstract
2,5-Dibromobenzaldehyde is a pivotal synthetic intermediate, distinguished by its trifunctional chemical nature that offers a versatile platform for molecular elaboration. Possessing a reactive aldehyde group and two differentially positioned bromine atoms on an aromatic scaffold, it serves as a cornerstone building block in medicinal chemistry, materials science, and specialized organic synthesis. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the compound's core properties, validated synthesis and purification protocols, comprehensive analytical characterization, and its extensive applications as a precursor to complex molecular architectures, including quinoline derivatives and novel fluorescent probes. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.
Core Compound Profile
2,5-Dibromobenzaldehyde is a solid organic compound that presents as a white to pale yellow crystalline powder.[1] Its utility in synthesis is derived from the three reactive sites: the aldehyde functional group and the bromine atoms at the C2 and C5 positions of the benzene ring.
Nomenclature and Chemical Identifiers
A consistent and accurate identification is critical for regulatory compliance, procurement, and scientific communication.
| Identifier | Value |
| CAS Number | 74553-29-0[2][3][4][5][6] |
| IUPAC Name | 2,5-dibromobenzaldehyde[7] |
| Molecular Formula | C₇H₄Br₂O[2][6][7] |
| SMILES | C1=CC(=C(C=C1Br)C=O)Br[2][7] |
| InChI Key | BQBXKWGMPUCSQV-UHFFFAOYSA-N[7] |
Physicochemical Properties
The physical properties of 2,5-Dibromobenzaldehyde dictate its handling, storage, and reaction conditions. It is a thermally stable solid but is noted to be air-sensitive.[8][9][10]
| Property | Value | Source(s) |
| Molecular Weight | 263.91 g/mol | [2][6][7] |
| Melting Point | 88-92 °C | [3][9] |
| Boiling Point | 283.3 °C (Predicted) | [2][9] |
| Appearance | White to pale yellow solid | |
| Solubility | Soluble in water, ethanol, chloroform | [1][8][10] |
| Storage Temperature | 2°C - 8°C, keep in a dark, dry place | [2][8][9] |
Synthesis and Purification
The reliable synthesis and purification of starting materials are paramount in any multi-step research or development program. The most common laboratory-scale preparation of 2,5-Dibromobenzaldehyde involves the oxidation of 2,5-dibromotoluene.
Strategic Synthesis Routes
The choice of an oxidizing agent is the critical parameter in the conversion of 2,5-dibromotoluene to the target aldehyde. While various oxidants can achieve this transformation, agents like Chromium(VI) oxide in a mixture of acetic anhydride and acetic acid are frequently cited.[4] This method is effective because the intermediate gem-diacetate is formed, which is then hydrolyzed to the aldehyde, preventing over-oxidation to the corresponding carboxylic acid—a common side reaction with stronger oxidizing agents.
Detailed Experimental Protocol: Synthesis from 2,5-Dibromotoluene
This protocol describes a robust method for the oxidation of 2,5-dibromotoluene.
Reagents and Solvents:
-
2,5-Dibromotoluene
-
Chromium(VI) oxide (CrO₃)
-
Acetic anhydride
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethanol
-
Dichloromethane (or Diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-dibromotoluene in a mixture of glacial acetic acid and acetic anhydride.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Oxidant: Slowly add a pre-dissolved solution of Chromium(VI) oxide in a small amount of water and concentrated sulfuric acid via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. The exothermic nature of this reaction requires careful monitoring and control.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over crushed ice and water to quench the excess oxidant and precipitate the crude product.
-
Work-up: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-Dibromobenzaldehyde as a solid.[12]
Workflow: Synthesis of 2,5-Dibromobenzaldehyde
Caption: Oxidation of 2,5-dibromotoluene to 2,5-dibromobenzaldehyde.
Purification Strategies
For most applications in drug discovery and materials science, the crude product requires purification. Recrystallization is the most effective and scalable method for purifying solid 2,5-Dibromobenzaldehyde.[13] The key to successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.[13] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the optimal solubility profile.[12]
Protocol: Recrystallization of 2,5-Dibromobenzaldehyde
-
Solvent Selection: Begin by testing solubility in various solvents. An ethanol/water system is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, slowly add water dropwise until the solution becomes faintly turbid, indicating it is saturated.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath or refrigerator (-15 °C) to maximize the yield of precipitated crystals.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12][13]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Analytical Characterization
Confirming the identity and purity of 2,5-Dibromobenzaldehyde is a critical quality control step. A combination of spectroscopic methods provides a comprehensive analytical fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region of 9-10 ppm.[14] The aromatic protons will appear between 7-8 ppm, with splitting patterns determined by their coupling to each other.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The aldehyde carbonyl carbon is the most deshielded, appearing around 190-197 ppm.[15] The aromatic carbons will appear in the 120-140 ppm region, with the two carbons attached to bromine showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
A strong, sharp absorption band around 1680-1703 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[14][15]
-
Weak bands around 2700-2850 cm⁻¹ correspond to the C-H stretch of the aldehyde.[14]
-
Absorptions in the 3000-3100 cm⁻¹ region are due to aromatic C-H stretching.
-
Strong bands in the fingerprint region, typically below 800 cm⁻¹ , can be attributed to the C-Br stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1, providing unambiguous evidence for a dibrominated compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2,5-Dibromobenzaldehyde lies in the orthogonal reactivity of its functional groups. The aldehyde can undergo nucleophilic additions and condensations, while the C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions. This allows for selective, sequential modifications to build molecular complexity.
Key Reaction Pathways
Caption: Major reaction pathways for 2,5-Dibromobenzaldehyde.
Strategic Considerations
-
Protecting Group Strategy: When targeting modifications at the bromine positions, it is often necessary to first protect the aldehyde group to prevent unwanted side reactions. Formation of an acetal using ethylene glycol and an acid catalyst is a common and robust strategy.[8][16] The acetal is stable to the conditions of many cross-coupling reactions and can be easily removed afterward via acid hydrolysis.
-
Selective Cross-Coupling: The electronic and steric environments of the two C-Br bonds are different, which can, in principle, be exploited for selective mono-functionalization under carefully controlled conditions, although this often presents a significant synthetic challenge.
Applications in Research and Drug Development
The true value of 2,5-Dibromobenzaldehyde is realized in its application as a versatile building block.[9]
-
Medicinal Chemistry: The dibrominated aromatic core is a privileged scaffold. It allows medicinal chemists to systematically explore the chemical space by introducing diverse substituents at the 2-, 5-, and 1-positions (via the aldehyde). This is crucial in structure-activity relationship (SAR) studies for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[17]
-
Heterocycle Synthesis: It is a valuable precursor for synthesizing fused heterocyclic systems. For example, condensation reactions followed by intramolecular cyclization can lead to the formation of quinoline derivatives, a class of compounds with a broad range of biological activities.[2]
-
Fluorescent Probes and Materials Science: The extended π-systems that can be constructed via cross-coupling reactions make this compound a precursor for novel dyes, fluorescent labels, and organic electronic materials.[2]
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the compound.
GHS Hazard Classification
2,5-Dibromobenzaldehyde is classified as a hazardous substance.[7]
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | H301: Toxic if swallowed | 💀 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | corrosive |
| Aquatic Hazard | H400/H410: Very toxic to aquatic life with long-lasting effects | 환경 |
GHS data aggregated from multiple sources and may vary slightly. Always consult the specific Safety Data Sheet (SDS) from your supplier.[1][7]
Recommended Practices
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[19]
-
Handling: Avoid breathing dust. Minimize dust generation and accumulation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8][9] Recommended storage is between 2-8 °C under an inert atmosphere due to its air sensitivity.[2][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][18]
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Bloom Tech. (2025). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-chlorobenzaldehyde: A Key to Advancing Drug Discovery. Retrieved from [Link]
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